molecular formula C8H5N3 B1267360 1H-Benzimidazole-5-carbonitrile CAS No. 6287-83-8

1H-Benzimidazole-5-carbonitrile

Cat. No. B1267360
CAS RN: 6287-83-8
M. Wt: 143.15 g/mol
InChI Key: NICYTXJGZRYCEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Benzimidazole-5-carbonitrile involves multiple steps, including condensation and cyclization reactions. For instance, Özbey et al. (2004) reported the synthesis and crystal structure elucidation of a derivative, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, using IR, 1H NMR, and EI mass spectral analysis, further confirmed by X-ray crystallographic studies (Özbey et al., 2004). Additionally, Rida et al. (1988) described the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives, demonstrating the versatility of benzimidazole synthesis routes (Rida et al., 1988).

Scientific Research Applications

Antitumor Agents

1H-Benzimidazole-5-carbonitrile derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, Abdel-Mohsen et al. (2010) synthesized a series of 2-((1H-benzo[d]imidazol-2-yl)methylthio)-4-(substituted)-6-phenylpyrimidine-5-carbonitriles, which showed marked potency against various cancer cell lines, comparable to known anticancer drugs (Abdel-Mohsen et al., 2010).

Antifungal Activity

Compounds containing this compound have demonstrated significant antifungal activity. Göker et al. (2002) synthesized various derivatives of 1H-benzimidazole-5-carbonitriles, with some showing high activity against Candida species, having minimum inhibitory concentration (MIC) values similar to fluconazole (Göker et al., 2002).

Synthesis of Benzimidazole Condensed Ring Systems

Rida et al. (1988) described the synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbo-nitriles by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters. This work contributed to the development of benzimidazole condensed ring systems, which have various applications in chemical research (Rida et al., 1988).

Fluorometric Determination

1H-Benzimidazole derivatives can be used in analytical chemistry. Okamoto et al. (1980) utilized 4-amino-1H-1,5-benzodiazepine-3-carbonitrile hydrochloride in the fluorometric determination of hydrogen peroxide. This method involved the transformation of nonfluorescent compounds to fluorescent benzimidazole, indicating a potential application in fluorescence-based assays (Okamoto et al., 1980).

Antibacterial and Antitumor Properties

Khalifa et al. (2018) synthesized benzimidazole-5-(aryldiazenyl)thiazole derivatives, which showed notable efficiency in inhibiting pathogenic bacteria and tumor cells. These derivatives demonstrate the potential for clinical applications in treating microbial infections and cancer (Khalifa et al., 2018).

NMR Spectra Study

Kihel et al. (2012) investigated the 1H and 13C NMR spectra of imidazobenzodiazepines, which are benzimidazole derivatives. This study aids in understanding the molecular dynamics and structural parameters of benzimidazoles, highlighting their significance in NMR spectroscopy (Kihel et al., 2012).

DNA Topoisomerase I Inhibitors

Alpan et al. (2007) synthesized 1H-benzimidazole derivatives and evaluated their effects as inhibitors of mammalian type I DNA topoisomerase. This indicates the potential use of these compounds in therapeutic applications targeting DNA replication and cell division processes (Alpan et al., 2007).

Safety and Hazards

1H-Benzimidazole-5-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . It should be stored locked up and in a well-ventilated place .

Future Directions

Benzimidazole derivatives are a promising class of biologically active compounds . Future research may focus on developing new benzimidazole derivatives with improved bioavailability and reduced toxicity . In vivo studies of both previous amidine derivatives and amidoxime prodrugs of those amidines which were synthesized in this study are planned to perform in ongoing studies .

properties

IUPAC Name

3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICYTXJGZRYCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978611
Record name 1H-Benzimidazole-6-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6287-83-8
Record name 6287-83-8
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Record name 1H-Benzimidazole-6-carbonitrile
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Record name 1H-Benzimidazole-5-carbonitrile
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Synthesis routes and methods I

Procedure details

Under ice-cooling, to DMF (30 ml) was slowly added dropwise POCl3 (6.68 g, 4.06 ml), followed by reaction at room temperature for 2 hours, and then a solution of 1H-benzimidazole-6-carboxamide (2.38 g) in DMF (47.6 ml) was added thereto, followed by stirring at room temperature for 2 hours. To the solution was added a 1M aqueous NaOH solution (pH 6 to 7), followed by stirring at room temperature for 0.5 hour. The solution was extracted with EtOAc, and the organic layer was combined, washed with saturated brine, dried over anhydrous MgSO4, and then filtered, and the filtrate was concentrated. The residue was purified by silica gel chromatography, and powdered/washed with IPE to obtain 1H-benzimidazole-6-carbonitrile (0.58 g) as a pale red crystal.
Name
Quantity
4.06 mL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
47.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3,4-diaminobenzonitrile (2) (1.0 g) and (ethoxymethylene)malononitrile (1.4 g) was refluxed in 50 mL of isopropyl alcohol for 16 h. The mixture was concentrated in vacuo to provide the title compound, 3H-benzo[d]imidazole-5-carbonitrile (3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1H-Benzimidazole-5-carbonitrile influence its crystal formation and packing?

A: The crystal structure of this compound derivatives is significantly influenced by the nature of substituents on the benzimidazole ring. For instance, 1‐n‐butyl‐2‐(3′‐chlorophenyl)‐1H‐benzimidazole‐5‐carbonitrile hemihydrate exhibits weak aromatic π‐π interactions and intermolecular hydrogen bonds []. Conversely, 1‐n‐butyl‐2‐(3′,4′‐dimethoxyphenyl)‐1H‐benzimidazole‐5‐carbonitrile displays no conventional hydrogen bonds, with crystal packing dominated by van der Waal's and dipole‐dipole interactions []. These structural variations can impact physicochemical properties relevant to drug development, such as solubility and stability.

Q2: Can soil microorganisms produce this compound derivatives, and what are the implications?

A: Research indicates that certain Streptomyces strains isolated from soil can produce 2-[(3S)-1-(Cyclohexylmethyl)-3-pyrrolidinyl]-1H-benzimidazole-5-carbonitrile []. This finding has implications for potential bio-based production methods for this class of compounds. Additionally, it highlights the potential of soil microorganisms as a valuable source of novel bioactive compounds, including potential pharmaceuticals and agricultural agents.

Q3: What are the potential agricultural applications of Streptomyces strains that produce this compound derivatives?

A: Streptomyces strains producing 2-[(3S)-1-(Cyclohexylmethyl)-3-pyrrolidinyl]-1H-benzimidazole-5-carbonitrile and other bioactive metabolites demonstrate promise in agricultural applications []. For example, these strains can inhibit the growth of pathogenic fungi like F. graminearum while improving seed vigour and germination in wheat []. This suggests their potential use in biocontrol agents for sustainable agriculture, reducing reliance on synthetic pesticides and promoting plant health.

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